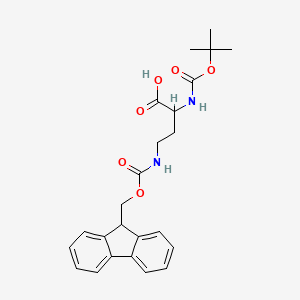
(R)-2-(Boc-amino)-4-(Fmoc-amino)butanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-Dab(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of diaminobutyric acid, where the amino groups are protected by tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Dab(Fmoc)-OH involves the protection of the amino groups of diaminobutyric acid. The process typically starts with the protection of the α-amino group using the Fmoc group. This is achieved by reacting diaminobutyric acid with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) in the presence of a base like diisopropylethylamine (DIPEA). The resulting Fmoc-protected intermediate is then subjected to Boc protection of the side chain amino group using di-tert-butyl dicarbonate [(Boc)2O] under basic conditions .
Industrial Production Methods
Industrial production of Boc-D-Dab(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Boc-D-Dab(Fmoc)-OH undergoes various chemical reactions, primarily involving the removal of protecting groups and subsequent peptide bond formation. The common reactions include:
Deprotection Reactions: Removal of the Fmoc group is typically achieved using a base like piperidine in a solvent such as dimethylformamide (DMF). The Boc group is removed using acidic conditions, often with trifluoroacetic acid (TFA).
Peptide Coupling Reactions: The deprotected amino groups can participate in peptide coupling reactions with carboxyl groups of other amino acids or peptides. Common reagents for these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where Boc-D-Dab(Fmoc)-OH serves as a building block. The deprotection steps yield free amino groups that can form peptide bonds with other amino acids.
科学研究应用
Boc-D-Dab(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins
Biology: Utilized in the study of protein-protein interactions and the development of peptide-based inhibitors.
Medicine: Plays a role in the design of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of peptides for research and pharmaceutical applications
作用机制
The mechanism of action of Boc-D-Dab(Fmoc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Boc and Fmoc) prevent unwanted side reactions during the synthesis process. The Fmoc group is removed under basic conditions, exposing the α-amino group for peptide bond formation. The Boc group is removed under acidic conditions, exposing the side chain amino group. This stepwise deprotection allows for the controlled assembly of peptide sequences .
相似化合物的比较
Similar Compounds
Boc-D-Dap(Fmoc)-OH: Similar to Boc-D-Dab(Fmoc)-OH but with a different side chain structure.
Boc-D-Orn(Fmoc)-OH: Another similar compound with a different side chain, used in peptide synthesis.
Fmoc-D-Dab(Boc)-OH: A compound with reversed protecting groups, offering different deprotection strategies.
Uniqueness
Boc-D-Dab(Fmoc)-OH is unique due to its specific protecting group arrangement, which provides flexibility in peptide synthesis. The combination of Boc and Fmoc groups allows for selective deprotection and efficient peptide bond formation, making it a valuable tool in the synthesis of complex peptides.
属性
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDTTZGQUEOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-3-(3-carbamoylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13391543.png)
![6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13391551.png)
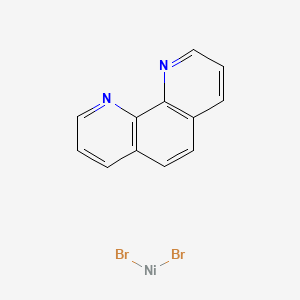

![3-[3-[5-Hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B13391563.png)
![1,2-Dioleoyl-SN-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid succinyl] (nickel salt)](/img/structure/B13391572.png)
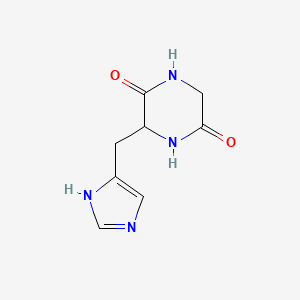
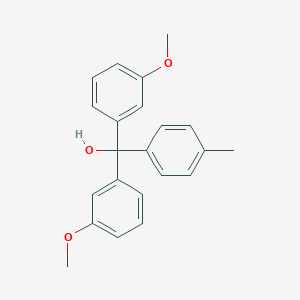
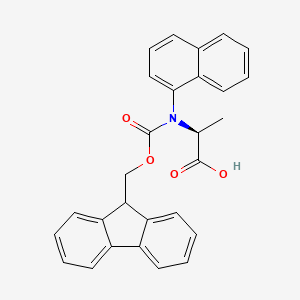
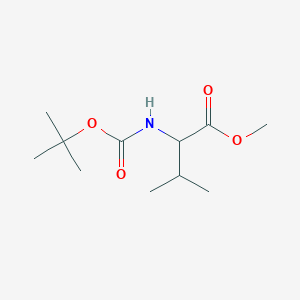
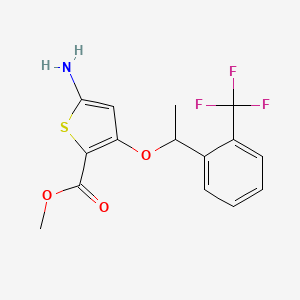
![6-Ethenyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl {[2-(diethylamino)ethyl]sulfanyl}acetate](/img/structure/B13391606.png)
